molecular formula C8H7BrN2O2 B8035837 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid

8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B8035837
M. Wt: 243.06 g/mol
InChI Key: PEDKYMAZMQKGJC-UHFFFAOYSA-N
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Description

8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination and subsequent cyclization. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the bromine and carboxylic acid groups.

    8-Chloro-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.

    1,8a-Dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the halogen substitution.

Uniqueness: The presence of the bromine atom at the 8th position and the carboxylic acid group at the 2nd position makes 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid unique. These functional groups enhance its reactivity and potential biological activity compared to its analogues .

Properties

IUPAC Name

8-bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4,7,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDKYMAZMQKGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(NC2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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